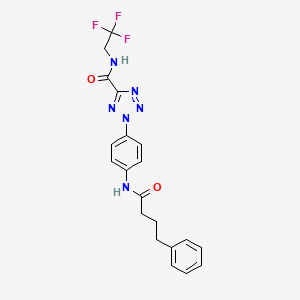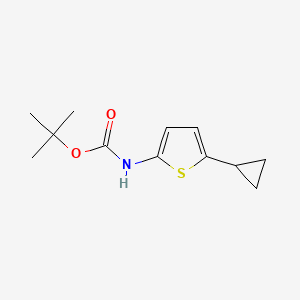
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine, also known as 4-(Trifluoromethyl)phenylhydrazine , is an organic compound with the chemical formula CF₃C₆H₄NHNH₂ . It features a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. This compound has applications in various fields, including reductive chemistry and functionalization of graphene oxide .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenylhydrazine consists of a phenyl ring substituted with a trifluoromethyl group (CF₃) and a hydrazine moiety (NHNH₂). The trifluoromethyl group enhances its reactivity and stability. The compound’s melting point is approximately 63-65°C .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 118-122°C at 17 mmHg .
- Melting Point : Approximately 63-65°C .
- Storage Temperature : Recommended storage at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Molecular Structures and Chemical Reactivity
Studies have detailed the synthesis and molecular structure of compounds related to 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine. For example, research demonstrates the preparation of complex molecules through the reaction of related hydrazines with various reagents, revealing insights into their molecular structure and packing stabilized by intermolecular interactions (Jian et al., 2005).
Antimicrobial and Antitumor Activities
Several studies focus on the synthesis of derivatives from related hydrazines, highlighting their potential as serotonin antagonists, antianxiety agents, and antimicrobial agents. For instance, pyrrolidine derivatives synthesized from related hydrazines demonstrated significant serotonin antagonistic and antianxiety activities, comparable to standard treatments (Abdalla et al., 2008).
Antioxidant and Antimicrobial Potentials
A study on the synthesis of novel 1-phenyl-4-(2-phenylacetyl)thiosemicarbazide derivatives from phenyl hydrazine explored their antioxidant and antimicrobial potentials, utilizing density functional theory for electronic and geometric characterizations (Altalhi et al., 2021).
Applications in Materials Science
- Fluorescent Molecules: Research into the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones uncovered novel fluorescent molecules with potential applications as attractive fluorophores due to their strong fluorescence intensity and multiple binding sites (Wu et al., 2006).
Chemical Synthesis and Drug Development
- Synthetic Methodologies: Studies have also focused on developing efficient synthetic methodologies using related hydrazines, for example, the use of nanosized magnesium oxide as a catalyst for the synthesis of pyranopyrazoles, showcasing a rapid and simple method for creating complex molecules (Babaie et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVOQWRDYPRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

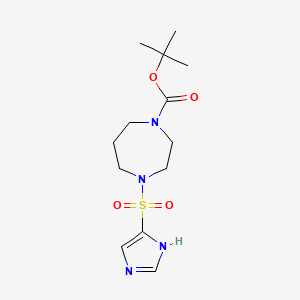
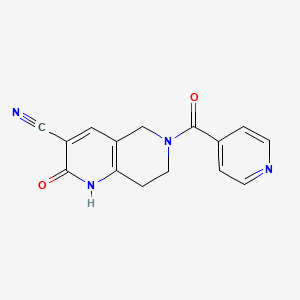

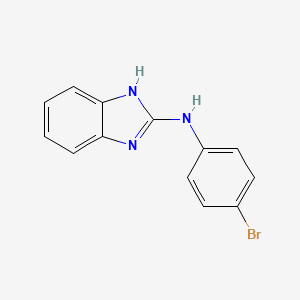
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)
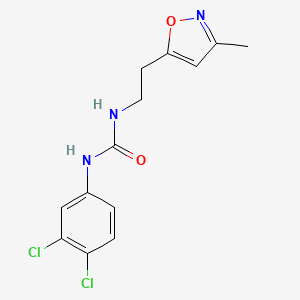
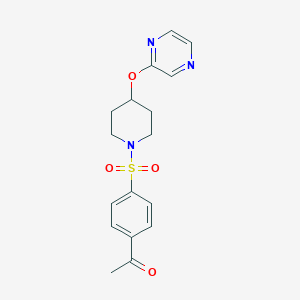
![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)
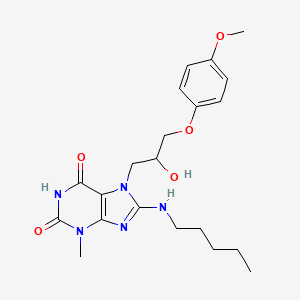
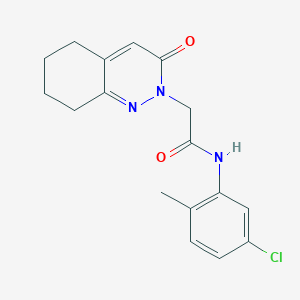
![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)
